molecular formula C15H14N2OS B7188212 N-(1,3-thiazol-2-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide

N-(1,3-thiazol-2-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide

Cat. No.: B7188212
M. Wt: 270.4 g/mol
InChI Key: FHODQIQXODAUHH-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide is a complex organic compound featuring a thiazole ring fused to a spirocyclic structure

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-13(17-14-16-7-8-19-14)12-9-15(12)6-5-10-3-1-2-4-11(10)15/h1-4,7-8,12H,5-6,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODQIQXODAUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)NC3=NC=CS3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the spirocyclic structure. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. Advanced techniques such as high-throughput screening and automated synthesis platforms can also be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.

  • Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1,3-thiazol-2-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(1,3-thiazol-2-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, it may target enzymes involved in inflammatory processes or cancer cell proliferation.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

  • Spirocyclic compounds: These compounds have a spirocyclic structure and can be used in similar applications.

  • Indene derivatives: These compounds contain the indene ring and can be used in organic synthesis and material science.

Uniqueness: N-(1,3-thiazol-2-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide is unique due to its combination of the thiazole and spirocyclic structures. This combination provides distinct chemical and biological properties that are not found in other compounds.

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